Chemical structure of Ethyl 2-[3-(methylamino)phenyl]acetate
Chemical structure of Ethyl 2-[3-(methylamino)phenyl]acetate
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 2-[3-(methylamino)phenyl]acetate
Executive Summary
Ethyl 2-[3-(methylamino)phenyl]acetate is a substituted aromatic ester belonging to the class of aniline and phenylacetate derivatives. These structural motifs are prevalent in medicinal chemistry and materials science, serving as foundational scaffolds for a diverse range of biologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive technical overview of Ethyl 2-[3-(methylamino)phenyl]acetate, detailing a robust synthetic pathway, a multi-technique approach for its structural elucidation and purity confirmation, and an exploration of its potential applications in drug development based on the established activities of related compounds. The methodologies are presented with a rationale for experimental choices, aiming to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Chemical Identity and Physicochemical Properties
The structural foundation of the molecule consists of a phenylacetic acid ethyl ester core, functionalized with a methylamino group at the meta-position (position 3) of the phenyl ring.
IUPAC Name: Ethyl 2-[3-(methylamino)phenyl]acetate Synonyms: 3-(Methylamino)phenylacetic acid ethyl ester Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol
The physicochemical properties of this compound are predicted based on its structure and comparison with analogous molecules like ethyl phenylacetate.[4][5][6] These parameters are critical for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Predicted Value / Description | Rationale / Reference |
| Appearance | Pale yellow to brown liquid | Aniline derivatives are prone to oxidation, which can impart color. |
| Boiling Point | >250 °C (at atmospheric pressure) | Higher than ethyl phenylacetate (228 °C) due to the polar amino group.[6] |
| Solubility | Soluble in common organic solvents (Ethanol, DMSO, Ethyl Acetate, Dichloromethane). Sparingly soluble in water. | The ester and aromatic ring confer lipophilicity, while the amino group adds some polarity. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for an N-methylaniline derivative. |
| LogP | 2.0 - 2.5 | Calculated based on structural fragments. |
Synthesis and Manufacturing Pathway
The synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate can be efficiently achieved via a multi-step sequence starting from commercially available materials. The selected pathway emphasizes high-yield reactions and straightforward purification. A common and reliable approach involves the reduction of a nitro group precursor.[1]
Proposed Synthetic Scheme: Two-Step Synthesis from Ethyl 2-(3-nitrophenyl)acetate
-
Step 1: Catalytic Hydrogenation to Ethyl 2-(3-aminophenyl)acetate. The nitro group is selectively reduced to a primary amine.
-
Step 2: Reductive Amination to Ethyl 2-[3-(methylamino)phenyl]acetate. The primary amine is converted to the target secondary amine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-aminophenyl)acetate (Intermediate)
-
Rationale: Catalytic hydrogenation is a clean, high-yielding, and classic method for nitro group reduction.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.
-
Procedure:
-
To a solution of Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in ethanol (EtOH), add a catalytic amount of 10% Palladium on carbon (5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Ethyl 2-(3-aminophenyl)acetate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate (Final Product)
-
Rationale: Reductive amination is a robust method for forming amines. This one-pot procedure involves the formation of an imine from the primary amine and formaldehyde, followed by its in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and tolerance of various functional groups.
-
Procedure:
-
Dissolve Ethyl 2-(3-aminophenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (1.1 eq) to the solution, followed by sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the pure Ethyl 2-[3-(methylamino)phenyl]acetate.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Ethyl 2-[3-(methylamino)phenyl]acetate.
Structural Elucidation and Characterization
Confirming the chemical structure and assessing the purity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.[2][7] Each method provides unique and complementary information.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their connectivity. The expected spectrum in CDCl₃ would show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl ester protons, and the N-methyl and N-H protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis identifies all non-equivalent carbon atoms in the molecule, including the characteristic signal for the ester carbonyl carbon (~172 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the key functional groups present. Aromatic esters show a characteristic set of three intense peaks for the C=O stretch, C-C-O stretch, and O-C-C stretch.[8]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound (molecular ion peak, [M]⁺) and information about its structure from fragmentation patterns.[9]
Hypothetical Analytical Data Summary
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.2 (m, 1H, Ar-H), 6.5-6.7 (m, 3H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.7 (br s, 1H, -NH), 3.55 (s, 2H, Ar-CH₂), 2.85 (s, 3H, -NHCH₃), 1.25 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0 (C=O), 148.5 (C-N), 135.0 (Ar-C), 129.5 (Ar-CH), 118.0 (Ar-CH), 114.0 (Ar-CH), 110.0 (Ar-CH), 61.0 (-OCH₂), 41.5 (Ar-CH₂), 30.8 (-NHCH₃), 14.2 (-CH₃). |
| FT-IR (ATR) | ν_max 3350-3450 (N-H stretch), 3020-3080 (Aromatic C-H stretch), 2850-2980 (Aliphatic C-H stretch), ~1730 (Ester C=O stretch), ~1200 (Ester C-O stretch), 1600, 1500 (Aromatic C=C stretch). |
| MS (EI) | m/z (%) 193 ([M]⁺), 120 ([M - CO₂Et]⁺), 91. |
| HPLC (Purity) | >98% (UV detection at 254 nm) |
Visualization of the Analytical Workflow
Caption: Workflow for the structural characterization and purity analysis.
Potential Applications in Drug Discovery and Development
Phenylacetate derivatives have garnered significant interest in oncology and other therapeutic areas.[10] Sodium phenylacetate, for example, has been investigated as a non-toxic differentiation-inducing agent that can arrest the growth of tumor cells.[3][11] The core mechanism often involves the regulation of gene expression.[3] Furthermore, the aniline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.
The unique combination of a phenylacetate effector and a meta-substituted aniline in Ethyl 2-[3-(methylamino)phenyl]acetate presents several intriguing possibilities for drug development:
-
Anticancer Agents: Building on the known anti-proliferative effects of phenylacetates, this derivative could be explored as a novel agent in various cancer cell lines.[10][11] The methylamino-phenyl group can be tailored to interact with specific enzymatic pockets, potentially acting as a kinase inhibitor or modulating protein-protein interactions.
-
Hypnotics and CNS Agents: Phenylacetate derivatives have also been designed as hypnotic agents, with modifications to the core structure influencing their activity and safety profile.[12]
-
Chemical Probe/Tool Compound: The compound can serve as a starting point for creating libraries of derivatives to probe biological systems. The secondary amine provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Hypothetical Mechanism of Action: Modulation of Cell Differentiation Pathway
Based on the known activity of related compounds, Ethyl 2-[3-(methylamino)phenyl]acetate could potentially influence cell fate by modulating signaling pathways involved in cell differentiation, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion
Ethyl 2-[3-(methylamino)phenyl]acetate is a molecule of significant interest, combining two pharmacologically relevant scaffolds. This guide has outlined a practical synthetic route, a comprehensive strategy for its analytical characterization, and a scientifically-grounded perspective on its potential applications in drug discovery. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the biological activity of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- BenchChem. A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
- Ibragimova, M. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
- Ibragimova, M. et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC.
- Wikipedia. Aniline.
- Organic Chemistry Portal. Aniline synthesis by amination (arylation).
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.
- Mofijur, M. et al. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Auctores. Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings).
- Samid, D. et al. (1997). Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers. Advances in Experimental Medicine and Biology.
- ResearchGate. Design, synthesis and evaluation of heterocyclic 2- phenylacetate derivatives as water-soluble rapid recovery hypnotics.
- Adams, R. & Thal, A. F. Ethyl phenylacetate. Organic Syntheses Procedure.
- Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Samid, D. et al. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed.
- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- Aliabadi, A. et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
- Google Patents. (2018). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
- Matrix Fine Chemicals. ETHYL 2-PHENYLACETATE | CAS 101-97-3.
- Sigma-Aldrich. Ethyl phenylacetate = 98 , FCC, FG 101-97-3.
- BLDpharm. 68787-97-3|Ethyl 2-(4-(methylamino)phenyl)acetate.
- National Institute of Standards and Technology. Ethyl Acetate - the NIST WebBook.
- Sigma-Aldrich. Ethyl phenylacetate ReagentPlus , 99 101-97-3.
- Sigma-Aldrich. Ethyl phenylacetate ReagentPlus , 99 101-97-3.
- PrepChem.com. Synthesis of ethyl phenylacetate.
- ChemicalBook. Ethyl phenylacetate | 101-97-3.
- The Good Scents Company. ethyl phenyl acetate, 101-97-3.
- National Institute of Standards and Technology. Benzeneacetic acid, ethyl ester - the NIST WebBook.
- FooDB. Showing Compound Ethyl phenylacetate (FDB010560).
- Google Patents. (2011). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
- Sigma-Aldrich. Ethyl phenylacetate.
- ChemSynthesis. ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate.
- Chem-Impex. Ethyl phenylacetate.
- Chem-Impex. Phenylacetic acid ethyl ester.
- Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
- Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl Phenylacetate | 101-97-3.
- National Institute of Standards and Technology. Benzeneacetic acid, ethyl ester - the NIST WebBook.
- The Pherobase. The Pherobase Synthesis - ethyl phenylacetate | C10H12O2.
- The Pherobase. The Pherobase NMR: Ethyl (E)-3-phenyl-2-propenoate|ethyl trans-cinnamate|C11H12O2.
- Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery.
- National Center for Biotechnology Information. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem.
- Sigma-Aldrich. Ethyl phenylacetate natural, 98 , FG 101-97-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETHYL 2-PHENYLACETATE | CAS 101-97-3 [matrix-fine-chemicals.com]
- 5. Benzeneacetic acid, ethyl ester [webbook.nist.gov]
- 6. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
